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Application Notes and Protocols for In Vivo Delivery of TK216/DT-216

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SK-216	
Cat. No.:	B10788210	Get Quote

Introduction

The compound designation "SK-216" is associated with a preclinical plasminogen activator inhibitor-1 (PAI-1) inhibitor. However, a more extensively studied compound in clinical development with a similar designation is TK216, also known as DT-216. This document provides detailed application notes and protocols for the in vivo delivery of TK216/DT-216, a first-in-class therapeutic agent investigated for Ewing Sarcoma and Friedreich's Ataxia. Given the greater availability of clinical data for TK216/DT-216, this protocol will focus on this molecule.

TK216/DT-216 has distinct mechanisms of action for each indication. In Ewing Sarcoma, it was initially designed as an inhibitor of the EWS::FLI1 fusion protein, a key driver of the disease.[1] [2] More recent studies, however, suggest that its cytotoxic effects may be mediated through the destabilization of microtubules.[3][4] For Friedreich's Ataxia, DT-216 is a GeneTAC™ (Gene Targeted Chimera) small molecule designed to target the expanded GAA repeat in the frataxin (FXN) gene, thereby restoring FXN protein expression.[5][6] A second-generation compound, DT-216P2, has been developed with an improved formulation for better tolerability.[5][7]

These protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of TK216/DT-216.

Quantitative Data Summary



The following tables summarize the quantitative data from clinical trials of TK216/DT-216 in Ewing Sarcoma and Friedreich's Ataxia.

Table 1: Phase I/II Clinical Trial of TK216 in Relapsed/Refractory Ewing Sarcoma[1][8][9]

Parameter	Value
Number of Patients	85
Median Age (years)	27 (range: 11-77)
Administration Route	Continuous Intravenous Infusion
Recommended Phase II Dose (RP2D)	200 mg/m²/day for 14 days
Most Frequent Adverse Events at RP2D	Neutropenia (44.7%), Anemia (29.4%), Leukopenia (29.4%)
Clinical Response at RP2D (Cohorts 9 & 10)	2 Complete Responses, 1 Partial Response, 14 Stable Disease
6-month Progression-Free Survival	11.9%

Table 2: Phase 1 Multiple-Ascending Dose Study of DT-216 in Friedreich's Ataxia[10][11]

Parameter	Value
Number of Patients	29
Administration Route	Weekly Intravenous Injections (3 doses)
Dose Cohorts	100 mg, 200 mg, 300 mg
Key Pharmacodynamic Finding (300 mg cohort)	30% mean increase in FXN mRNA in skeletal muscle (p<0.05 vs. placebo)
Notable Adverse Event	Injection site thrombophlebitis

Experimental Protocols



Protocol 1: In Vivo Delivery of TK216 for Ewing Sarcoma (Clinical Trial Protocol)

This protocol is based on the methodology of the Phase I/II clinical trial of TK216 in patients with relapsed or refractory Ewing Sarcoma.[1][8][12]

- 1. Patient Selection:
- Patients with a confirmed diagnosis of relapsed or refractory Ewing Sarcoma.
- Measurable disease as per RECIST v1.1 criteria.[12]
- Adequate organ function and performance status.
- A central venous catheter must be in place before the infusion of the study drug.[12]
- 2. Formulation and Administration:
- TK216 is administered as a continuous intravenous infusion.
- The recommended phase II dose is 200 mg/m² per day.[1]
- The infusion is administered over 14 days, followed by a rest period.[1][13]
- For potential synergistic effects, vincristine may be co-administered.[1]
- 3. Monitoring and Evaluation:
- Monitor for adverse events, with a focus on hematological toxicities such as neutropenia, anemia, and leukopenia.[1]
- Assess tumor response using imaging techniques (e.g., MRI) according to RECIST v1.1 criteria.[12]
- Collect pharmacokinetic samples to determine the drug's concentration in plasma.



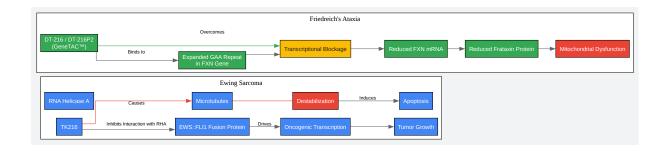
Protocol 2: In Vivo Delivery of DT-216P2 for Friedreich's Ataxia (Clinical Trial Protocol)

This protocol is based on the planned Phase 1/2 clinical trial for the second-generation compound, DT-216P2.[5][14]

- 1. Participant Selection:
- Healthy volunteers (for initial safety and PK) and patients with a genetic confirmation of Friedreich's Ataxia.
- Age and other inclusion/exclusion criteria as specified in the trial protocol.
- 2. Formulation and Administration:
- DT-216P2 is formulated for intravenous and subcutaneous administration.
- The study will evaluate single and multiple ascending doses.
- Administration routes to be tested include intravenous infusion, subcutaneous infusion, and subcutaneous injection.[5]
- 3. Monitoring and Evaluation:
- Primary endpoints are safety and tolerability, with a focus on injection site reactions.
- Pharmacokinetic profiles will be determined for each administration route.
- Pharmacodynamic assessments will include the measurement of frataxin (FXN) mRNA and protein levels in relevant tissues (e.g., skeletal muscle, peripheral blood mononuclear cells).
 [5][11]

Visualizations Signaling Pathway Diagrams



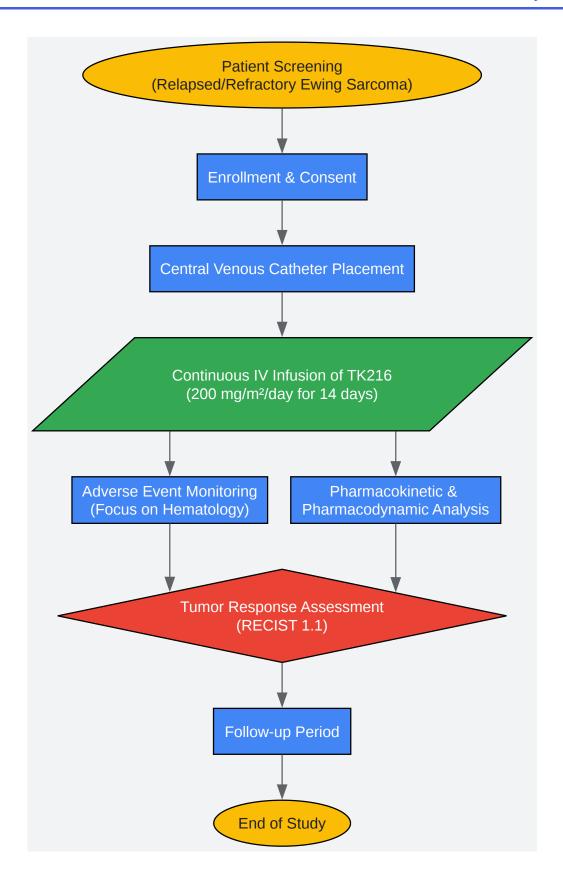


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Caption: Mechanisms of action of TK216/DT-216 in Ewing Sarcoma and Friedreich's Ataxia.

Experimental Workflow Diagram





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Caption: Experimental workflow for the Phase I/II clinical trial of TK216 in Ewing Sarcoma.



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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of TK216/DT-216]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788210#protocol-for-in-vivo-delivery-of-sk-216]

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